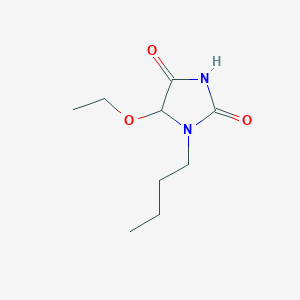![molecular formula C10H10N2O B12818406 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an ethanone group at the 8-position.
Méthodes De Préparation
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethanoyl chloride under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the ethanoyl chloride reacts with the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, dichloromethane), bases (e.g., sodium methoxide), and controlled temperatures . Major products formed from these reactions include halogenated derivatives, alcohols, and N-oxides.
Applications De Recherche Scientifique
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Mécanisme D'action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(2-methylimidazo[1,2-a]pyridin-8-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-5-3-4-9(8(2)13)10(12)11-7/h3-6H,1-2H3 |
Clé InChI |
QJUBTMLEHQPNCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=CC=C(C2=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)

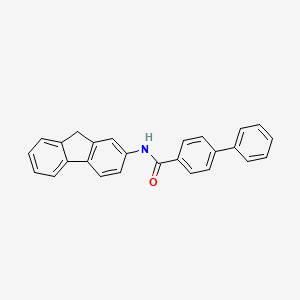


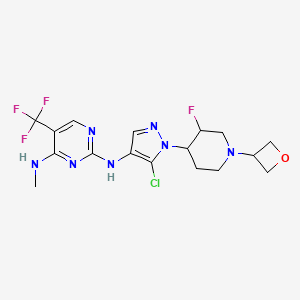
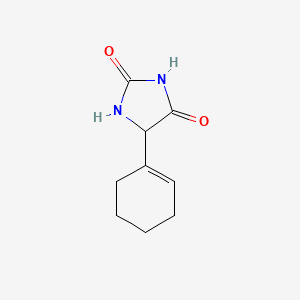
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
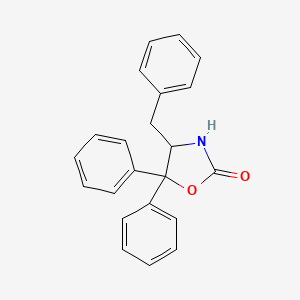

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)


